XLogP3-AA Lipophilicity: +0.4 Log Units Higher Than Unsubstituted Analog
The target compound exhibits a higher predicted octanol-water partition coefficient (XLogP3-AA) than its unsubstituted analog, 1-(oxetan-3-yl)ethanone [1][2]. This difference arises from the additional methyl group at the oxetane 3-position [1][2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1 |
| Comparator Or Baseline | 1-(Oxetan-3-yl)ethanone: XLogP3-AA = -0.5 |
| Quantified Difference | ΔXLogP3-AA = +0.4 units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.04.14) |
Why This Matters
A +0.4 log unit increase can meaningfully enhance passive membrane permeability while maintaining favorable aqueous solubility, an advantage for CNS-targeted or cell-penetrant lead series.
- [1] PubChem Compound Summary for CID 70250408, 1-(3-Methyloxetan-3-yl)ethan-1-one. https://pubchem.ncbi.nlm.nih.gov/compound/70250408. View Source
- [2] PubChem Compound Summary for CID 82593533, 1-(Oxetan-3-yl)ethan-1-one. https://pubchem.ncbi.nlm.nih.gov/compound/82593533. View Source
